molecular formula C20H24N6O2S B12248632 6-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

6-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12248632
M. Wt: 412.5 g/mol
InChI Key: FZDDVMWTMFAVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound featuring multiple fused ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the octahydropyrrolo[3,4-c]pyrrole core, which is then functionalized with a 3,4-dimethylbenzenesulfonyl group. The final step involves the formation of the triazolo[4,3-b]pyridazine ring system through cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonyl group can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its multiple ring systems and functional groups can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for further research and development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar fused ring system, known for its kinase inhibitory activity.

    Triazolo[4,3-b]pyridazine: Shares the triazolo[4,3-b]pyridazine core, but with different substituents, leading to varied biological activities.

Uniqueness

What sets 6-[5-(3,4-Dimethylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

IUPAC Name

6-[5-(3,4-dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C20H24N6O2S/c1-13-4-5-18(8-14(13)2)29(27,28)25-11-16-9-24(10-17(16)12-25)20-7-6-19-22-21-15(3)26(19)23-20/h4-8,16-17H,9-12H2,1-3H3

InChI Key

FZDDVMWTMFAVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.